2-(Boc-aminomethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Boc-aminomethyl)phenol-related compounds involves several key methods, including one-pot synthesis approaches which have demonstrated efficiency and higher yield compared to step-by-step methods. For instance, the synthesis of 2-(N-substituted aminomethyl)phenols from amino acid esters hydrochloride and salicylaldehyde through intermediate Schiff bases, followed by reduction with NaBH4, showcases a green route for preparing such compounds (Liu Han-wen, 2010).
Molecular Structure Analysis
The molecular structure of 2-(Boc-aminomethyl)phenol derivatives has been extensively characterized by various spectroscopic techniques including IR, 1H NMR, 13C NMR, as well as X-ray crystallography in certain cases. These studies have provided insights into the stereochemistry and electronic properties of these compounds. For example, the synthesis and structural characterization of boronates derived from non-symmetric amino-bis-phenols demonstrate the intricate molecular arrangements and potential for forming stable complexes (A. Abreu et al., 2006).
Chemical Reactions and Properties
2-(Boc-aminomethyl)phenol compounds participate in a variety of chemical reactions, including condensations, reductions, and cycloadditions, leading to a wide range of derivatives with diverse properties. For example, the reaction of aminoiminophenols with nickel(II) chloride, K(2)[PtCl(4)], or copper(II) acetate, in the presence of sodium azide, results in mononuclear complexes with potential application in catalysis and material science (Bhaswati Ghosh Mukhopadhyay et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and thermal stability of 2-(Boc-aminomethyl)phenol derivatives, are crucial for their practical applications. Studies have shown that these compounds exhibit good thermal stability, which is essential for their use in high-temperature synthetic processes. The synthesis and characterization of phenol-pyridyl boron complexes highlight the thermal stability and luminescent properties of these compounds, indicating their potential for use in optoelectronic devices (Hongyu Zhang et al., 2006).
Scientific Research Applications
BOC Protection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-aminomethyl)phenol” is used in the BOC protection of amines, a process that is crucial in the synthesis of various biologically active molecules . This process is particularly important in the synthesis of nitrogen-containing carbamate or BOC amine compounds .
- Methods of Application : The BOC protection of amines is achieved through a green and eco-friendly route that involves the use of catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Synthesis of Cationic Peptidomimetic Gly-POX
- Scientific Field : Biochemistry
- Application Summary : “2-(Boc-aminomethyl)phenol” is used in the synthesis of a cationic peptidomimetic Gly-POX . This compound has shown effectiveness in killing MRSA persisters .
- Methods of Application : The synthesis of Gly-POX is achieved via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .
- Results : The synthesized Gly-POX effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-aminomethyl)phenol” is used in the dual protection of amino functions . This process is particularly important in the synthesis of various biologically active molecules .
- Methods of Application : The dual protection of amino functions is achieved through a green and eco-friendly route that involves the use of catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Synthesis of Boehmite Nanoparticles
- Scientific Field : Material Science
- Application Summary : “2-(Boc-aminomethyl)phenol” is used in the synthesis of Boehmite nanoparticles . These nanoparticles have shown effectiveness in various applications due to their unique properties .
- Methods of Application : The synthesis of Boehmite nanoparticles is achieved via a specific process that involves the use of “2-(Boc-aminomethyl)phenol” as a key ingredient .
- Results : The synthesized Boehmite nanoparticles maintain their original morphology, indicating that the original structure of Boehmite was not destroyed .
Molecular Simulation Visualizations
- Scientific Field : Computational Chemistry
- Application Summary : “2-(Boc-aminomethyl)phenol” is used in molecular simulation visualizations . These simulations are crucial for understanding the behavior of molecules and their interactions .
- Methods of Application : The simulations are performed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
- Results : The simulations provide valuable insights into the behavior of molecules, which can be used to guide experimental research .
Synthesis of Multifunctional Targets
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-aminomethyl)phenol” is used in the synthesis of multifunctional targets . This process is particularly important in the synthesis of various biologically active molecules .
- Methods of Application : The synthesis of multifunctional targets is achieved through a green and eco-friendly route that involves the use of catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Safety And Hazards
- Boc Group : The Boc group is generally safe but should be handled in a well-ventilated area.
- Toxicity : As with any chemical, proper precautions (gloves, eye protection) are essential.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Research on 2-(Boc-aminomethyl)phenol could explore:
- Catalytic Applications : Investigate its potential as a catalyst beyond Suzuki–Miyaura reactions.
- Derivatives : Synthesize and study derivatives with modified substituents.
- Biological Activity : Explore any biological activity associated with this compound.
properties
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZFIRMLDAPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477058 | |
Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)phenol | |
CAS RN |
390427-07-3 | |
Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.